molecular formula C9H10N2O2 B14863964 1,1'-(4-Amino-3,5-pyridinediyl)bis-ethanone

1,1'-(4-Amino-3,5-pyridinediyl)bis-ethanone

Cat. No.: B14863964
M. Wt: 178.19 g/mol
InChI Key: BEFXWTGSDYKNOE-UHFFFAOYSA-N
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Description

1,1’-(4-Amino-3,5-pyridinediyl)bis-ethanone is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol It is characterized by the presence of an amino group attached to a pyridine ring, which is further connected to two ethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4-Amino-3,5-pyridinediyl)bis-ethanone typically involves the reaction of 4-amino-3,5-dichloropyridine with acetylacetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,1’-(4-Amino-3,5-pyridinediyl)bis-ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,1’-(4-Amino-3,5-pyridinediyl)bis-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

1,1’-(4-Amino-3,5-pyridinediyl)bis-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(4-Amino-3,5-pyridinediyl)bis-ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(4-Amino-3,5-pyridinediyl)bis-ethanone is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-(5-acetyl-4-aminopyridin-3-yl)ethanone

InChI

InChI=1S/C9H10N2O2/c1-5(12)7-3-11-4-8(6(2)13)9(7)10/h3-4H,1-2H3,(H2,10,11)

InChI Key

BEFXWTGSDYKNOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=CC(=C1N)C(=O)C

Origin of Product

United States

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